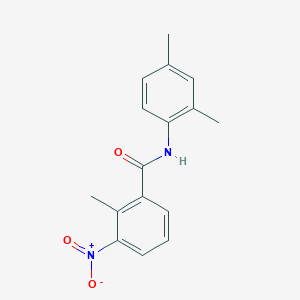![molecular formula C13H14F6N2O B5695620 N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea, also known as Flupyradifurone, is a novel insecticide that has gained attention due to its unique chemical structure and promising insecticidal properties.
Mechanism of Action
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone acts as a nicotinic acetylcholine receptor antagonist, disrupting the normal functioning of the nervous system in insects. It binds to the receptor and prevents the transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone has been shown to have low toxicity to mammals, birds, and fish, making it a safer alternative to traditional insecticides. It has a short half-life in the environment and does not accumulate in the food chain, reducing the risk of environmental pollution.
Advantages and Limitations for Lab Experiments
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone has several advantages for use in lab experiments. It has a high degree of purity, making it easy to handle and measure accurately. It is also stable under a wide range of conditions, allowing for long-term storage. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Future Directions
For research and development have also been identified, highlighting the potential of N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone as a safe and effective alternative to traditional insecticides.
Synthesis Methods
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone is synthesized through a multistep process that involves the reaction of 2-methylphenyl isocyanate with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the addition of a Grignard reagent to form the urea moiety. The final product is purified through column chromatography to obtain the pure compound.
Scientific Research Applications
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)ureaone has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of insect pests. It has been tested against several agricultural pests, including aphids, whiteflies, thrips, and mites, and has demonstrated excellent efficacy with low toxicity to non-target organisms.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-3-11(12(14,15)16,13(17,18)19)21-10(22)20-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPRPOQMZMTDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)




![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
